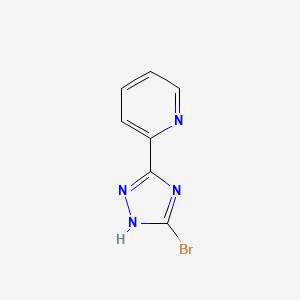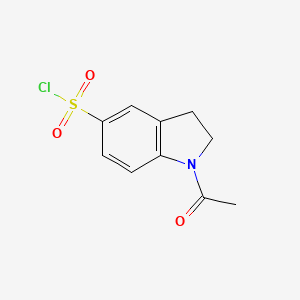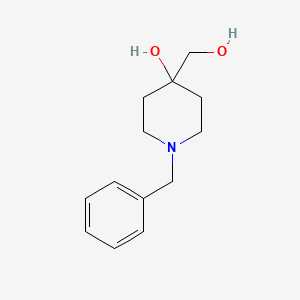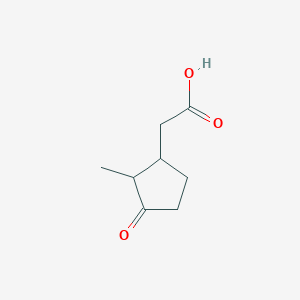
5-(吡啶-2-基)-1H-1,2,4-三唑-3-溴化物
描述
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,4-triazole ring with a bromine atom at the 3-position of the triazole ring
科学研究应用
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine has diverse applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as conductive polymers and supramolecular assemblies.
作用机制
Target of Action
Similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been tested for their anticancer activity on human ovarian cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been synthesized and characterized . These complexes may interact with their targets, leading to changes that result in their observed anticancer activity .
Biochemical Pathways
Similar compounds have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Pharmacokinetics
The drug-likeness of a quinoline-based [1,2,3]-triazole hybrid was investigated by predicting its pharmacokinetic properties .
Result of Action
Similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have shown anticancer activity when tested on human ovarian cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds often involves specific reaction conditions .
生化分析
Biochemical Properties
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and coordination chemistry. This compound has been shown to interact with a variety of enzymes and proteins, influencing their activity and function. For instance, it has been observed to form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine can act as a ligand, binding to specific sites on proteins and altering their conformation and activity .
Cellular Effects
The effects of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine on cellular processes are diverse and depend on the specific cell type and context. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Furthermore, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine exerts its effects through various mechanisms. One of the primary modes of action is through binding interactions with biomolecules. This compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, leading to inhibition or activation of their activity. Additionally, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects. Studies have shown that the stability of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to these conditions can result in the formation of degradation products, which may have different biochemical activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Studies in animal models have highlighted the importance of optimizing the dosage of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the availability of cofactors. Understanding the metabolic pathways of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is crucial for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine within cells and tissues are key determinants of its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion, depending on its physicochemical properties. Once inside the cell, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function, as well as its overall distribution within the organism .
Subcellular Localization
The subcellular localization of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is an important factor in determining its biochemical effects. This compound can be targeted to specific organelles or compartments within the cell through the presence of targeting signals or post-translational modifications. For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on specific biochemical pathways. The subcellular localization of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine can also be influenced by its interactions with other biomolecules, such as proteins and nucleic acids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine typically involves the formation of the triazole ring followed by brominationThe reaction involves the use of azides and alkynes in the presence of a copper catalyst . After the formation of the triazole ring, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the CuAAC reaction for large-scale production and ensuring efficient bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the industrial synthesis.
化学反应分析
Types of Reactions
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coordination Reactions: The compound can act as a ligand, coordinating with transition metals to form complexes.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coordination Reactions: Transition metals such as copper, zinc, and cadmium are used to form coordination complexes.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
Substitution Reactions: Products include various substituted triazole derivatives depending on the nucleophile used.
Coordination Reactions:
相似化合物的比较
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Lacks the bromine atom, which affects its reactivity and coordination properties.
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Contains two triazole rings, offering different coordination and electronic properties.
Uniqueness
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form coordination complexes with metals . This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVYLRDPMZJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472001 | |
| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219508-87-9 | |
| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)





![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)
